Ethyl 3-(benzenesulfonyl)-2-(diphenylmethoxy)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(benzenesulfonyl)-2-(diphenylmethoxy)prop-2-enoate is an organic compound that belongs to the class of sulfonyl esters. This compound is characterized by the presence of a benzenesulfonyl group, a diphenylmethoxy group, and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzenesulfonyl)-2-(diphenylmethoxy)prop-2-enoate typically involves the reaction of benzenesulfonyl chloride with ethyl 2-(diphenylmethoxy)acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity. The product is typically isolated by crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(benzenesulfonyl)-2-(diphenylmethoxy)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Substituted benzenesulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(benzenesulfonyl)-2-(diphenylmethoxy)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-(benzenesulfonyl)-2-(diphenylmethoxy)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to changes in the activity or function of the target molecule, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(p-toluenesulfonyl)-2-(diphenylmethoxy)prop-2-enoate: Similar structure but with a p-toluenesulfonyl group instead of a benzenesulfonyl group.
Ethyl 3-(methanesulfonyl)-2-(diphenylmethoxy)prop-2-enoate: Contains a methanesulfonyl group instead of a benzenesulfonyl group.
Uniqueness
Ethyl 3-(benzenesulfonyl)-2-(diphenylmethoxy)prop-2-enoate is unique due to the presence of the benzenesulfonyl group, which imparts specific chemical reactivity and biological activity. The combination of the benzenesulfonyl and diphenylmethoxy groups makes this compound distinct from other sulfonyl esters.
Eigenschaften
CAS-Nummer |
77102-63-7 |
---|---|
Molekularformel |
C24H22O5S |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
ethyl 3-(benzenesulfonyl)-2-benzhydryloxyprop-2-enoate |
InChI |
InChI=1S/C24H22O5S/c1-2-28-24(25)22(18-30(26,27)21-16-10-5-11-17-21)29-23(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-18,23H,2H2,1H3 |
InChI-Schlüssel |
NQSFAIPCADCTSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CS(=O)(=O)C1=CC=CC=C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.